molecular formula C10H12N2 B13923619 N,N-dimethyl-1H-indol-6-amine

N,N-dimethyl-1H-indol-6-amine

Cat. No.: B13923619
M. Wt: 160.22 g/mol
InChI Key: UBBSMEKDLJDKPF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-indol-6-amine typically involves the reaction of indole derivatives with dimethylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole oxides, and reduced indole derivatives .

Scientific Research Applications

N,N-dimethyl-1H-indol-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-indol-6-amine involves its interaction with various molecular targets, including serotonin receptors and other neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its interaction with certain receptors and enzymes, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N,N-dimethyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3

InChI Key

UBBSMEKDLJDKPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

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